![molecular formula C24H18N4O2 B340181 N,N'-([1,1'-Biphenyl]-4,4'-diyl)diisonicotinamide](/img/structure/B340181.png)
N,N'-([1,1'-Biphenyl]-4,4'-diyl)diisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide is a complex organic compound that features a biphenyl core with two pyridine-4-carboxamide groups attached at the 4,4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with pyridine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl and pyridine rings.
Reduction: Reduced amide groups to amines.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar structure but with different substitution patterns on the biphenyl core.
4,4’-bipyridine derivatives: Compounds with bipyridine cores that exhibit different chemical and physical properties.
Uniqueness
Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C24H18N4O2 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
N-[4-[4-(pyridine-4-carbonylamino)phenyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H18N4O2/c29-23(19-9-13-25-14-10-19)27-21-5-1-17(2-6-21)18-3-7-22(8-4-18)28-24(30)20-11-15-26-16-12-20/h1-16H,(H,27,29)(H,28,30) |
Clave InChI |
XNJSGAADEFNRJX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)NC(=O)C4=CC=NC=C4 |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)NC(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


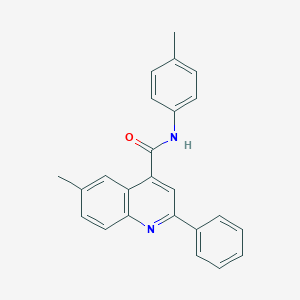
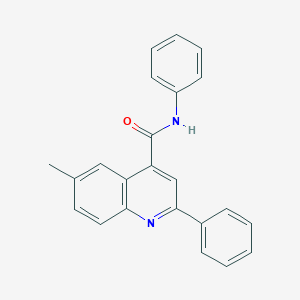
![N-[4-(3-{4-[(3,4-dimethoxybenzoyl)amino]phenoxy}phenoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B340100.png)
![7-{[3-(Trifluoromethyl)anilino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340101.png)
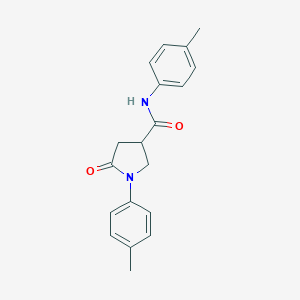
![1,8-Dibromo-17-(4-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B340106.png)
![7-(2-Toluidinocarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340107.png)
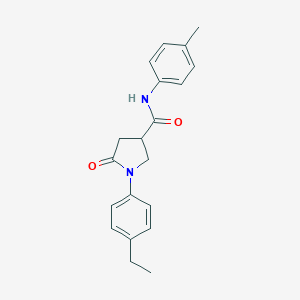
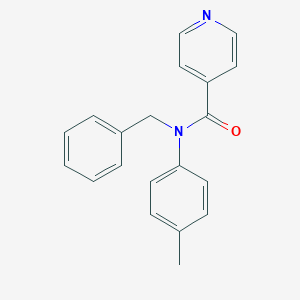
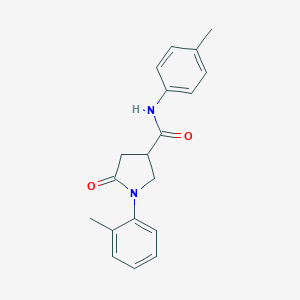
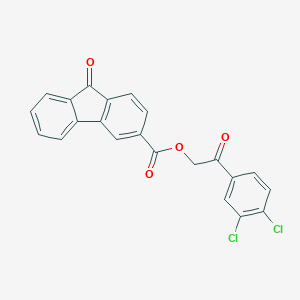
![7-[(4-Methylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340116.png)
![4-[4-(Isobutoxycarbonyl)anilino]-4-oxobutanoic acid](/img/structure/B340120.png)

